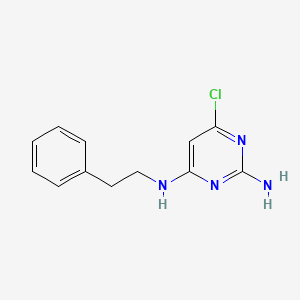

N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine

描述

N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of an amino group at the 2-position and a chloro group at the 6-position of the pyrimidine ring, along with a phenethylamine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with phenethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chloro group at the 6-position with the phenethylamine moiety. The reaction is typically conducted in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Nucleophilic Substitution Reactions

The 6-chloro group on the pyrimidine ring is highly reactive toward nucleophiles, enabling further functionalization.

Key Findings :

-

Substitution at the 6-position retains the 2-amino and N-phenethyl groups, preserving the core structure .

-

Reactions with piperazine or morpholine yield diamino-pyrimidines with enhanced solubility .

Alkylation and Acylation

The secondary amine (N-phenethyl group) undergoes alkylation or acylation to modify physicochemical properties.

Alkylation :

-

Reagents : Methyl iodide, KOH/EtOH

-

Product : N-Methylated derivative

Acylation :

-

Reagents : Acetyl chloride, pyridine

-

Product : N-Acetylated derivative

-

Conditions : Room temperature, inert atmosphere (analog).

Oxidation and Reduction

The pyrimidine ring and substituents participate in redox reactions.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C to RT | Pyrimidine N-oxide | Enhanced polarity |

| Reduction | H₂, Pd/C, MeOH | Tetrahydro-pyrimidine derivative | Bioactivity modulation |

Notes :

-

Oxidation of the pyrimidine ring occurs at the nitrogen atoms, forming N-oxides with potential pharmacological activity.

-

Catalytic hydrogenation reduces the aromatic ring to a saturated structure, altering electronic properties .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for drug discovery.

Suzuki Coupling :

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Product : 6-Aryl derivatives

Applications :

-

Introduces aromatic groups for target-specific interactions (e.g., kinase inhibition).

Stability and Side Reactions

科学研究应用

Antitumor Activity

Research indicates that N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine exhibits significant antitumor properties. Studies have shown that derivatives of pyrimidine compounds can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in tumor angiogenesis. For instance, certain synthesized derivatives demonstrated potency surpassing standard VEGFR inhibitors like semaxanib by several folds .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways related to cancer progression and neurodegenerative diseases. For example, similar compounds have shown inhibitory effects on acetylcholinesterase, which is pertinent in Alzheimer's disease research .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating promising potential for further development as an antimicrobial agent.

Hair Dye Formulations

One notable application of 2-amino-6-chloro-4-nitrophenol derivatives, which are structurally related to this compound, is in hair dye formulations. These compounds have been evaluated for their safety and effectiveness in cosmetic applications, demonstrating favorable properties that enhance dye performance while minimizing adverse effects .

Development of Therapeutics

The compound's structural characteristics make it an attractive candidate for developing new therapeutic agents targeting various diseases. Its ability to modulate biological pathways suggests potential applications in treating conditions such as cancer and neurodegenerative disorders.

Case Study 1: VEGFR Inhibition

In a study evaluating the efficacy of this compound derivatives as VEGFR inhibitors, researchers synthesized multiple analogs and assessed their biological activity using mouse models. Results indicated significant inhibition of tumor growth and metastasis, with some compounds showing over 100-fold increased potency compared to existing treatments .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against various bacterial strains. The findings revealed that certain derivatives exhibited selective toxicity towards pathogenic bacteria while maintaining safety profiles for human cells, positioning them as potential candidates for new antibiotic therapies.

作用机制

The mechanism of action of N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-amino-4-chloro-6-methylpyrimidine

- 2-amino-4,6-dichloropyrimidine

- 2-amino-4,6-dihydroxypyrimidine

Uniqueness

N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine is unique due to the presence of the phenethylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminopyrimidines and contributes to its specific applications in various fields of research.

生物活性

N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H13ClN4 and features a pyrimidine ring substituted with an amino group and a phenethylamine moiety. Its structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. For example, it can interfere with the activity of certain kinases and phosphatases, which are crucial in signaling pathways.

- Receptor Interaction : It may also act as a ligand for various receptors, influencing neurotransmitter systems and potentially exhibiting psychoactive effects.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antiparasitic properties. A study highlighted its effectiveness against Staphylococcus aureus and Plasmodium falciparum, indicating that it could serve as a lead compound for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Plasmodium falciparum | Antimalarial | |

| Escherichia coli | Moderate |

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxicity against human colon cancer cells and breast cancer cells, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human WiDr Colon Cancer Cells | <10 | |

| MCF-7 Breast Cancer Cells | <5 | |

| HepG2 Liver Cancer Cells | <15 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the interaction of this compound with Plasmodium falciparum demonstrated that the compound exhibited better binding interactions with dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway, compared to traditional antimalarials like chloroquine .

- Cytotoxicity Profile : In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed that it was more potent than standard chemotherapeutics, showing promise for further development as an anticancer drug .

属性

IUPAC Name |

6-chloro-4-N-(2-phenylethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-10-8-11(17-12(14)16-10)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBIYKWCXMWSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。